molecular formula C13H8F3NO3 B595794 3-Nitro-4'-(trifluoromethoxy)biphenyl CAS No. 1355246-94-4

3-Nitro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B595794
CAS No.: 1355246-94-4
M. Wt: 283.206
InChI Key: CDLJHDSUNJGAPU-UHFFFAOYSA-N
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Description

3-Nitro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4’-position

Scientific Research Applications

Environmental Impact and Fate

Environmental Fate and Effects of Lampricide TFM

A study by Hubert (2003) discusses the use of 3-trifluoromethyl-4-nitrophenol (TFM) in controlling sea lamprey populations in the Great Lakes basin. The research highlights that TFM's environmental effects are transient, with aquatic communities returning to pre-treatment conditions post-application. TFM is characterized by its non-persistence, detoxification properties, and minimal long-term toxicological risks to mammals and wildlife, notwithstanding its identification as an estrogen agonist which necessitates further examination to understand this effect fully (Hubert, 2003).

Analytical Methods and Chemical Processes

Analytical Techniques for Nitrophenols

Harrison et al. (2005) review the detection of nitrophenols in the atmosphere, emphasizing the significance of analytical techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their identification and quantification. The sources, formation processes, and environmental implications of atmospheric nitrophenols are discussed, underlining the need for further research to fill the gaps in understanding their formation and impacts (Harrison et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Preparation of Arylboronic Acid: The arylboronic acid is prepared by reacting an aryl halide with a boron reagent under specific conditions.

    Coupling Reaction: The arylboronic acid is then coupled with 3-nitro-4’-trifluoromethoxyphenyl bromide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Nitro-4’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Properties

IUPAC Name

1-nitro-3-[4-(trifluoromethoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLJHDSUNJGAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742733
Record name 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-94-4
Record name 1,1′-Biphenyl, 3-nitro-4′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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